molecular formula C16H17NO3 B11082258 N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide CAS No. 696620-25-4

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11082258
CAS No.: 696620-25-4
M. Wt: 271.31 g/mol
InChI Key: JDBPQFFHZSTQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antibacterial research. Benzamide compounds are a significant class of molecules studied for their potential to inhibit bacterial cell division. Specifically, research indicates that 3-methoxybenzamide derivatives can target and inhibit the essential bacterial protein FtsZ, a key GTPase that assembles into the Z-ring to initiate cytokinesis in bacteria . Inhibition of FtsZ disrupts septum formation, leading to defective cell division and bacterial cell elongation or enlargement, which presents a promising mechanism for novel antibiotic development . This compound features a 4-methoxybenzamide group linked to a 1-(4-hydroxyphenyl)ethyl moiety, making it a structural analog of other investigated FtsZ-targeting benzamides. Its molecular framework provides a core scaffold for structure-activity relationship (SAR) studies, where modifications to the hydroxy, methoxy, and ethyl substituents can be explored to optimize antibacterial potency, solubility, and metabolic stability . Researchers can utilize this compound as a building block or reference standard in the design and synthesis of new anti-staphylococcal agents aimed at addressing the global challenge of antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

696620-25-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-11(12-3-7-14(18)8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-11,18H,1-2H3,(H,17,19)

InChI Key

JDBPQFFHZSTQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-(4-hydroxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide serves as a building block for the preparation of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile intermediate in synthetic chemistry.

Biology

This compound is investigated as a biochemical probe to study enzyme interactions and protein functions. The presence of hydroxy and methoxy groups allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets.

Medicine

This compound has shown potential therapeutic properties:

  • Anticancer Activity : Research indicates significant antiproliferative effects against prostate cancer cells (LNCaP and PC3), particularly when combined with other agents. In a study, the compound inhibited cancer cell growth effectively, showcasing its potential in cancer therapy .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, demonstrating promise in reducing inflammatory markers in vitro .
  • Antioxidant Properties : It exhibits antioxidant activity, which helps protect cells from oxidative stress .

Prostate Cancer Treatment

A study highlighted that this compound acts as a multi-target drug ligand (MTDL), significantly inhibiting the growth of LNCaP prostate cancer cells when used with 4-phenylbutyric acid. This combination therapy underscores its potential utility in oncological applications .

Neurodegenerative Disease Research

The compound's interaction with sigma receptors suggests neuroprotective effects relevant to treating neurodegenerative diseases like Alzheimer's. Preclinical models have shown that ligands targeting these receptors can offer therapeutic benefits .

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituent positions, functional groups, and linkage types. Key analogues include:

Compound Name Core Structure Substituents/Modifications Key Structural Differences Reference
Target Compound 4-Methoxybenzamide N-linked 1-(4-hydroxyphenyl)ethyl group Benchmark for comparison N/A
N-(4-Acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1) 4-Methoxybenzamide Acetamido, 2,5-dimethylbenzyloxy groups Bulky substituents enhance steric hindrance
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide 2-Methoxy, 4-methyl, 4-chlorophenyl Electron-withdrawing Cl alters reactivity
(S)-4-Methoxy-N-(4-(1-Methoxyethyl)phenyl)benzamide 4-Methoxybenzamide Methoxyethyl group (stereospecific S-configuration) Chiral center impacts biological targeting
4-Chloro-N-(2-methoxyphenyl)benzamide Benzamide 4-Chloro, 2-methoxyphenyl Ortho-substitution affects planarity

Physicochemical Properties

  • Lipophilicity : The target compound’s hydroxyl group may reduce logP compared to methoxy-rich analogues like Agent L1, which prioritize lipophilicity for cellular uptake .
  • Fluorescence : Chloro and methoxy substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide enhance fluorescence quantum yield (Φ = 0.45), whereas hydroxyl groups in the target compound may quench fluorescence via hydrogen bonding .

Notes

  • Data Limitations : Direct studies on the target compound are absent; comparisons rely on structurally related benzamides.
  • Contradictions : Fluorescence properties vary significantly with substituents (e.g., hydroxyl vs. methoxy), necessitating empirical validation .
  • Research Gaps : Biological profiling (e.g., anticancer, antimicrobial) and crystallographic data for the target compound remain unexplored.

Biological Activity

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

This compound features both hydroxy and methoxy groups, which contribute to its unique chemical reactivity and biological activity. These functional groups allow for versatile applications in medicinal chemistry and biological research.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC16H17NO3
Molecular Weight273.31 g/mol
Functional GroupsHydroxy, Methoxy, Amide
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the methoxy group may engage in hydrophobic interactions. This dual functionality enhances the compound's binding affinity and specificity towards its targets.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study investigated its effects on prostate cancer cells (LNCaP and PC3), demonstrating a potent antiproliferative effect when combined with other therapeutic agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It modulates pathways involved in inflammation, showing promise in reducing inflammatory markers in vitro .

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antioxidant properties, which contribute to cellular protection against oxidative stress .

Case Studies

  • Prostate Cancer Treatment : A multi-target drug ligand (MTDL) study revealed that the compound significantly inhibited the growth of LNCaP prostate cancer cells when used in combination with 4-phenylbutyric acid, showcasing its potential in cancer therapy .
  • Neurodegenerative Disease Research : The compound's interaction with sigma receptors has been linked to neuroprotective effects, suggesting a role in treating conditions like Alzheimer's disease. Ligands targeting these receptors have shown promise in preclinical models .

Comparative Analysis

To highlight the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-{1-[2-(4-Hydroxyphenyl)ethyl]-4-piperidinyl}-N-phenylpropanamidePiperidine ring instead of methoxy groupAnticancer activity
4-Hydroxyphenethyl alcoholLacks methoxybenzamide moietyAntioxidant properties

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide in laboratory settings?

  • Methodological Answer : The compound is synthesized via amide coupling reactions. A standard protocol involves activating 4-methoxybenzoic acid with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at -50°C, followed by reaction with 1-(4-hydroxyphenyl)ethylamine. This low-temperature approach minimizes racemization and side reactions, yielding 65–80% product purity. Alternative methods use ethyl chloroformate for acid activation in anhydrous tetrahydrofuran (THF), achieving comparable yields .

Q. How is the compound characterized to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ7.5–6.8 ppm for aromatic protons, δ3.8 ppm for methoxy group), ¹³C NMR (amide carbonyl at ~167 ppm), and IR (C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+ calculated 314.1385, observed 314.1382) ensures exact mass confirmation .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) and a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the key storage conditions to maintain compound stability?

  • Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the phenolic -OH group. Lyophilized forms remain stable for ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing reaction time by 40% compared to batch processes .
  • Catalytic Systems : Use Pd/C or Ni-based catalysts for reductive amination steps, enhancing selectivity to >90% .
  • Solvent Optimization : Replace THF with 2-MeTHF to improve solubility and reduce side-product formation .

Q. How does pH influence the fluorescence properties of this compound in metal-binding studies?

  • Methodological Answer : Fluorescence intensity peaks at pH 7.4 (physiological conditions), with a 3.5-fold increase compared to pH 2.6. Below pH 5, protonation of the hydroxyl group quenches fluorescence, while alkaline conditions (pH >9) cause spectral shifts due to deprotonation. Calibration curves for Pb²⁺ detection show optimal linearity (R² = 0.998) at pH 7.4 .

Q. What computational strategies are used to predict its biological target interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to MMP-9 (binding energy -9.2 kcal/mol) and COX-2 (-8.7 kcal/mol). Key interactions include hydrogen bonds with the methoxy group and π-π stacking with the hydroxyphenyl moiety .
  • MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, revealing preferential localization near membrane-bound enzymes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

Purity Reassessment : Use orthogonal methods (e.g., LC-MS + NMR) to exclude batch-specific impurities .

Assay Standardization : Control variables (e.g., cell passage number, serum-free media) to replicate reported MMP-9 inhibition (IC50 50–80 µM) .

Counter-Screening : Test against off-target kinases (e.g., PKA, PKC) to confirm selectivity .

Q. What are the methodological challenges in derivatizing the hydroxyphenyl group for SAR studies?

  • Methodological Answer :

  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) ethers to protect the -OH group during alkylation or acylation, followed by TBAF deprotection (yield 70–85%) .
  • Regioselectivity : Electrophilic aromatic substitution at the para position is achieved using BF₃·Et₂O as a Lewis catalyst, minimizing ortho byproducts (<5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.